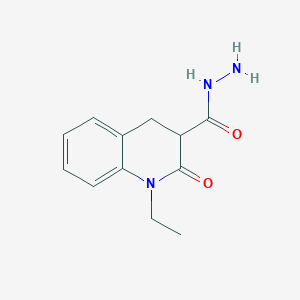

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide

CAS No.:

Cat. No.: VC15794703

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O2 |

|---|---|

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide |

| Standard InChI | InChI=1S/C12H15N3O2/c1-2-15-10-6-4-3-5-8(10)7-9(12(15)17)11(16)14-13/h3-6,9H,2,7,13H2,1H3,(H,14,16) |

| Standard InChI Key | BZAPVFCDBLEPIY-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=CC=CC=C2CC(C1=O)C(=O)NN |

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide features a bicyclic framework comprising a partially hydrogenated quinoline system substituted with an ethyl group at the 1-position and a carbohydrazide functional group at the 3-position. The IUPAC name, 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide, reflects its saturation at the 3,4-positions and the ketone group at C2 .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1415559-71-5 | |

| Molecular Formula | C₁₂H₁₅N₃O₂ | |

| Molecular Weight | 233.27 g/mol | |

| Purity | 95% | |

| Appearance | Pale brown or white powder |

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous compounds reveals carbonyl stretching vibrations at 1730–1750 cm⁻¹ for the quinoline-2-one and hydrazide groups, while broad O–H/N–H stretches appear near 2800–3200 cm⁻¹ . Mass spectrometry (LC-MS) typically shows a protonated molecular ion peak at m/z 234 [M+H]⁺ for related derivatives .

Synthetic Pathways and Optimization

Key Synthetic Strategy

The synthesis follows a two-step protocol adapted from methodologies for structurally similar 4-hydroxy-2-oxoquinoline-3-carbohydrazides :

-

Condensation of Isatoic Anhydride with Diethyl Malonate

Isatoic anhydride reacts with diethyl malonate in dry DMF at 85°C for 5 hours, yielding ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This intermediate is precipitated using ice-water and purified via filtration . -

Hydrazide Formation

The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux (2 hours), producing the target carbohydrazide derivative in 90% yield .

Critical Reaction Parameters

-

Solvent: Anhydrous DMF for condensation; ethanol for hydrazide formation

-

Temperature: 85°C (condensation); reflux conditions (hydrazide step)

-

Yield Optimization: Excess diethyl malonate (5:1 molar ratio) drives the first step to completion .

Physicochemical and Stability Profiles

Stability Considerations

The compound remains stable under standard laboratory conditions (25°C, dry atmosphere) but degrades upon prolonged exposure to moisture or strong oxidizers. Thermal decomposition above 200°C releases carbon and nitrogen oxides .

Table 2: Stability and Handling Guidelines

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C in airtight container | |

| Incompatible Materials | Strong oxidizers, moisture | |

| Decomposition Products | CO, CO₂, NOₓ |

Personal Protective Equipment (PPE)

Mandatory PPE includes nitrile gloves, safety goggles, and NIOSH-approved respirators when handling powders . Engineering controls (fume hoods) are required to minimize airborne particulate exposure .

Regulatory and Environmental Considerations

| Aspect | Detail | Source |

|---|---|---|

| TSCA Compliance | Not listed | |

| California Proposition 65 | No carcinogenic/mutagenic constituents | |

| Waste Disposal | Incinerate in EPA-approved facility |

Ecotoxicology

No ecotoxicity data are available, but precautions against environmental release are mandated due to potential bioaccumulation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume